![molecular formula C19H14Cl2N2O4S2 B2516668 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide CAS No. 476368-75-9](/img/structure/B2516668.png)
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide" is a complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzodioxole and thiophene rings are common in the synthesis of biologically active molecules, particularly those with potential receptor binding properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of core structures followed by the addition of various substituents to achieve the desired biological activity. For instance, the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives as potent serotonin-3 (5-HT3) receptor antagonists involves structural modifications of existing compounds to improve potency . Similarly, azomethine derivatives of benzothiophene carboxamide are synthesized through the interaction of aromatic aldehydes with amino precursors, indicating a method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as FT-IR, NMR, MS, and X-ray crystallography. These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions. For example, the X-ray crystal structure of a pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, which could be relevant to understanding the conformational preferences of the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is influenced by the nature of the substituents and the core structure. The presence of reactive functional groups such as carboxamide can lead to various chemical transformations, potentially affecting the biological activity of the compound. The three-component reaction described in one of the papers to synthesize oxadiazole derivatives is an example of the type of chemical reactions that could be explored for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like the one described are crucial for their pharmacological profile. These properties include solubility, stability, and the ability to form specific intermolecular interactions. The thermal analysis of a pyrazole derivative provides insights into its stability, which is an important consideration for the development of pharmaceutical compounds . Additionally, the synthesis of thiazole derivatives and their yields indicate the practical aspects of compound synthesis, which are essential for the scalability of the production process .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A significant area of research involving similar compounds focuses on their synthesis and characterization. For example, Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis, characterization, antimicrobial evaluation, and docking studies of related compounds, highlighting their potential in medicinal chemistry and pharmaceutical science (Talupur, Satheesh, & Chandrasekhar, 2021). These compounds are synthesized through complex chemical reactions, characterized using various analytical techniques, and evaluated for biological activity, demonstrating their relevance in drug discovery and development.
Antimicrobial Evaluation
Research on related compounds also extends to their antimicrobial properties. Limban, Marutescu, and Chifiriuc (2011) synthesized and tested a series of derivatives for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). This line of research indicates the potential of these compounds to serve as templates for developing new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. The work by Talupur et al. (2021) involves docking studies to predict the binding affinity and mode of action of synthesized compounds on targeted enzymes or receptors (Talupur, Satheesh, & Chandrasekhar, 2021). These studies provide insights into the compounds' therapeutic potential and guide the design of more effective and selective drugs.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-[(2,5-dichlorothiophene-3-carbonyl)amino]-4-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4S2/c1-8-13(5-9-2-3-11-12(4-9)27-7-26-11)28-19(15(8)17(22)24)23-18(25)10-6-14(20)29-16(10)21/h2-4,6H,5,7H2,1H3,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILRCHDQXCBTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(SC(=C2)Cl)Cl)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516587.png)
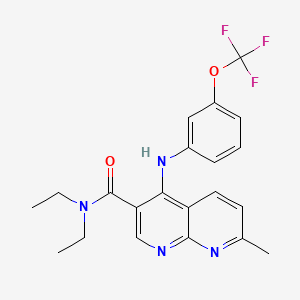
![4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2516589.png)
![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)
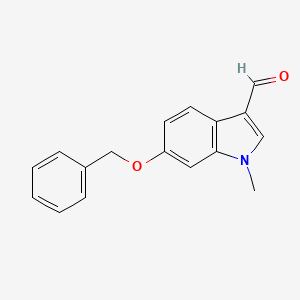

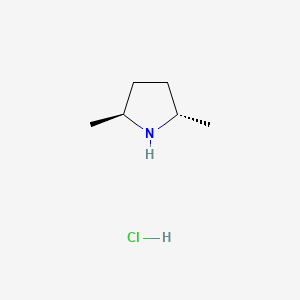
![N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B2516596.png)
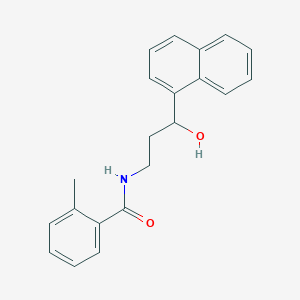
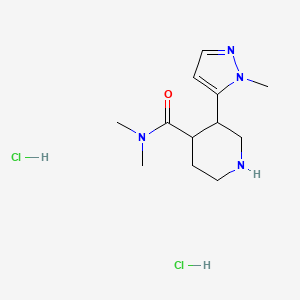
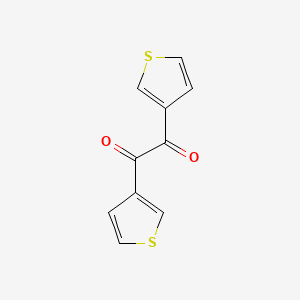
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2516606.png)
